molecular formula C12H14O3 B13937383 Cinnamyl ethyl carbonate CAS No. 86537-61-3

Cinnamyl ethyl carbonate

Cat. No.: B13937383
CAS No.: 86537-61-3
M. Wt: 206.24 g/mol
InChI Key: WYLLQLJZPWNHMA-RMKNXTFCSA-N
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Description

Cinnamyl ethyl carbonate: is an organic compound with the molecular formula C12H14O3 . It is an ester formed from cinnamyl alcohol and ethyl carbonate. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbonylation of Cinnamyl Alcohol: Cinnamyl ethyl carbonate can be synthesized by the carbonylation of cinnamyl alcohol. This reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions.

Industrial Production Methods:

    Biosynthesis: An efficient biosynthesis method involves the use of engineered Escherichia coli strains that overexpress carboxylic acid reductase.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cinnamyl ethyl carbonate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound back to cinnamyl alcohol.

    Substitution: This compound can participate in substitution reactions, where the ethyl carbonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Cinnamyl alcohol.

    Substitution: Various substituted cinnamyl derivatives.

Mechanism of Action

Molecular Targets and Pathways:

    Antimicrobial Mechanism: Cinnamyl ethyl carbonate and its derivatives exert antimicrobial effects by interacting with the cell membrane and cell wall of microorganisms.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

86537-61-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl [(E)-3-phenylprop-2-enyl] carbonate

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)15-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+

InChI Key

WYLLQLJZPWNHMA-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)OC/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

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